2-Bromo-1-(2-iodophenyl)ethanone
Overview
Description
2-Bromo-1-(2-iodophenyl)ethanone is a halogenated ketone with the molecular formula C8H6BrIO and a molecular weight of 324.94 g/mol. This compound is known for its significant role as an intermediate in organic synthesis, particularly in the fields of medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(2-iodophenyl)ethanone typically involves the bromination of 2-iodoacetophenone. One common method includes the reaction of 2-iodoacetophenone with bromine in the presence of a solvent like acetic acid . The reaction is carried out at room temperature and requires careful control of reaction conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(2-iodophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 2-iodo-1-phenylethanol using reducing agents like sodium borohydride.
Oxidation Reactions: Oxidation of this compound can yield corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetone, and catalysts like palladium or copper.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents such as ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetic acid or dichloromethane.
Major Products Formed:
Substitution: Various substituted ethanones depending on the nucleophile used.
Reduction: 2-Iodo-1-phenylethanol.
Oxidation: Corresponding carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-Bromo-1-(2-iodophenyl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-iodophenyl)ethanone involves its ability to act as an electrophile in various chemical reactions. The bromine and iodine atoms in the molecule make it highly reactive towards nucleophiles, facilitating substitution and addition reactions . The compound can also interact with biological molecules, potentially inhibiting enzyme activity or altering cellular pathways .
Comparison with Similar Compounds
- 2-Bromo-1-(4-iodophenyl)ethanone
- 2-Bromo-1-(3-iodophenyl)ethanone
- 2-Bromo-1-(4-bromo-2-iodophenyl)ethanone
Comparison: 2-Bromo-1-(2-iodophenyl)ethanone is unique due to the position of the iodine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as 2-Bromo-1-(4-iodophenyl)ethanone, it may exhibit different chemical and biological properties due to steric and electronic effects .
Properties
IUPAC Name |
2-bromo-1-(2-iodophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUHKKKUXDGIET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CBr)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.